REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:9]=[C:8]2[C:4]([C:10]([O:12][CH3:13])=[O:11])([CH2:5][CH2:6][CH2:7]2)[CH2:3]1.[CH2:14](O)C>[Pd]>[O:1]=[C:2]1[CH2:3][C:4]2([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]([CH2:7][CH2:6][CH2:5]2)[CH2:9]1
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Name
|
Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=C1CC2(CCCC2=C1)C(=O)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.043 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was purged with nitrogen for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the flask was flushed with hydrogen
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight under an atmosphere of hydrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen for about 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluting with 25% ethyl acetate/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2CCCC2(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |